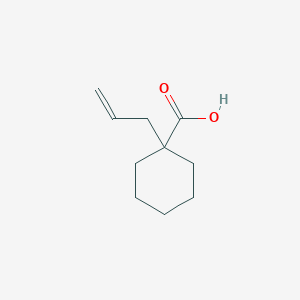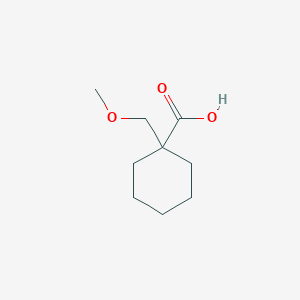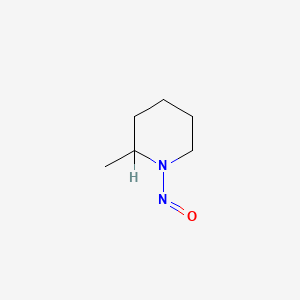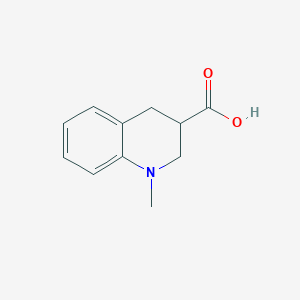
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Descripción general
Descripción
“1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 72594-74-2 . It has a molecular weight of 191.23 and its IUPAC name is 1-methyl-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H13NO2/c1-12-7-9 (11 (13)14)6-8-4-2-3-5-10 (8)12/h2-5,9H,6-7H2,1H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroquinoline derivatives have been studied extensively . The IR spectrum and 1H NMR spectrum provide valuable information about the chemical reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 107-108°C .Aplicaciones Científicas De Investigación
Enzyme Inhibitors
Tic, a structural motif in “1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid”, is found in a large number of tailored enzyme inhibitors . These inhibitors can regulate the activity of enzymes, which play crucial roles in various biological processes.
Receptor Ligands
Tic-based compounds have been used as potent receptor ligands . Ligands are substances that can bind to receptors to form a complex, influencing the function of the receptor. This has implications in many areas of medicine and biology.
Analogs of Natural Products
Tic is also found in analogs of natural products . These analogs can mimic the structure and function of natural compounds, offering potential applications in drug discovery and development.
Neuroprotective Agents
1MeTIQ, a derivative of Tic, has shown high pharmacological potential as a neuroprotectant . It can protect nerve cells from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease and Parkinson’s disease.
Antagonizing Neurotoxins
1MeTIQ has been found to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests potential applications in treating conditions caused by exposure to neurotoxins.
Antitumor Antibiotics
1,2,3,4-tetrahydroisoquinoline (THIQ) analogs, which are structurally similar to “1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid”, have been analyzed for their antitumor properties . They could potentially be used in cancer treatment.
Therapeutics
THIQs have been reviewed in the field of therapeutics . They could be used to treat a variety of conditions, further expanding the potential applications of “1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid”.
Structure-Activity Relationship (SAR) Studies
The impact of various functional groups on the desired activity of THIQ analogs has been studied . These SAR studies can guide the design of more effective drugs and therapeutic agents.
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1MeTIQ) are the dopaminergic and glutamatergic systems in the brain . It has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ exhibits its effects through a unique and complex mechanism. It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that Monoamine Oxidase (MAO) inhibition , free radicals scavenging properties , and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .
Biochemical Pathways
1MeTIQ affects the metabolism of monoamines, particularly dopamine. It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This leads to increased concentrations of these monoamines in the brain, which is associated with its antidepressant-like activity .
Pharmacokinetics
It is known that 1metiq is an endogenous substance present in the mammalian brain , suggesting that it can cross the blood-brain barrier and exert its effects directly on the central nervous system.
Result of Action
1MeTIQ exhibits neuroprotective properties and has been shown to prevent neurodegeneration in various models of neurodegenerative diseases . It also exhibits antidepressant-like activity, decreasing immobility time in the forced swimming test in rats . Furthermore, it has been suggested that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of neurotoxins can affect its neuroprotective activity . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 1MeTIQ.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9(11(13)14)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJSDOGWMGWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




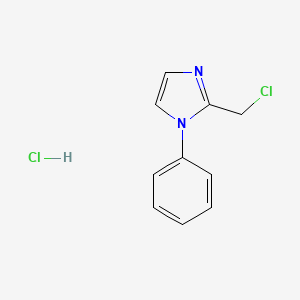


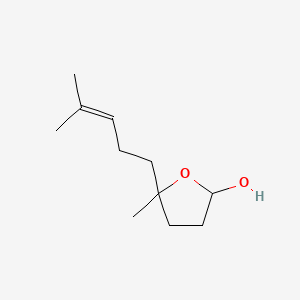

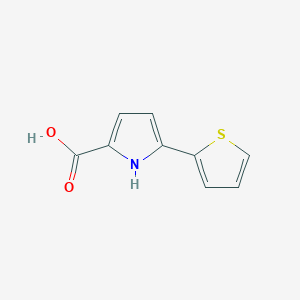
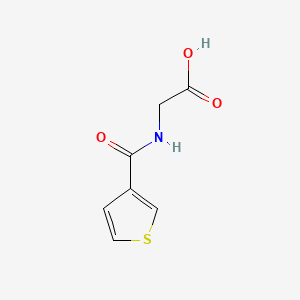

![1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3386274.png)
